4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
Overview
Description
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is a versatile chemical compound with a molecular weight of 273.74 g/mol. It is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline with chlorosulfonic acid under controlled conditions. The reaction typically requires a temperature range of 0-5°C to prevent decomposition and ensure high yield.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase efficiency and reduce costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing human error.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Generation of various sulfonyl chloride derivatives.
Scientific Research Applications
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications in chemistry, biology, medicine, and industry include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It acts as an electrophile, reacting with nucleophiles in biological systems to form covalent bonds. The exact mechanism of action depends on the specific application and the biological target involved.
Comparison with Similar Compounds
4,4-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride is unique due to its structural features and reactivity. Similar compounds include:
Quinoline derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Sulfonyl chlorides: Other sulfonyl chlorides with different aromatic rings and substituents exhibit similar reactivity but have distinct chemical properties.
Properties
IUPAC Name |
4,4-dimethyl-2-oxo-1,3-dihydroquinoline-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-11(2)6-10(14)13-9-4-3-7(5-8(9)11)17(12,15)16/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUURRPCXJZJTBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1061596-54-0 | |
Record name | 4,4-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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